molecular formula C48H58N4O13 B10824610 [(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate

Cat. No.: B10824610
M. Wt: 899.0 g/mol
InChI Key: CSVODQIZSSFFGA-HXHYCRMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DNA31 involves multiple steps, including the formation of complex organic structures.

Industrial Production Methods

Industrial production of DNA31 is typically carried out in specialized facilities equipped to handle complex organic synthesis. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in small batches due to its specialized applications .

Chemical Reactions Analysis

Types of Reactions

DNA31 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of DNA31 with different chemical properties .

Scientific Research Applications

DNA31 has a wide range of applications in scientific research, including:

Mechanism of Action

DNA31 exerts its effects by inhibiting RNA polymerase, an enzyme crucial for RNA synthesis. By binding to the RNA polymerase enzyme, DNA31 prevents the elongation of RNA chains, effectively halting RNA synthesis. This inhibition disrupts various cellular processes that depend on RNA, making DNA31 a powerful tool for studying gene expression and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DNA31

DNA31 is unique in its specific inhibition of RNA polymerase, making it a valuable tool for studying RNA synthesis and its regulation. Unlike other inhibitors, DNA31 has a distinct chemical structure that allows for targeted inhibition, providing researchers with a precise tool for their studies .

Properties

Molecular Formula

C48H58N4O13

Molecular Weight

899.0 g/mol

IUPAC Name

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate

InChI

InChI=1S/C48H58N4O13/c1-21-11-10-12-22(2)47(60)51-38-42(58)34-33(37-45(38)64-32-20-29(19-30(54)36(32)50-37)52-16-13-28(49)14-17-52)35-44(26(6)41(34)57)65-48(8,46(35)59)62-18-15-31(61-9)23(3)43(63-27(7)53)25(5)40(56)24(4)39(21)55/h10-12,15,18-21,23-25,28,31,39-40,43,55-57,59H,13-14,16-17,49H2,1-9H3,(H,51,60)/b11-10+,18-15-,22-12+/t21-,23+,24+,25+,31-,39-,40+,43+,48-/m0/s1

InChI Key

CSVODQIZSSFFGA-HXHYCRMMSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(/C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N)O3)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N)O3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.